AZ683 -

AZ683

Catalog Number: EVT-255360
CAS Number:
Molecular Formula: C23H25F2N5O2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective inhibitor of colony stimulating factor-1 receptor (CSF-1R); High Quality Biochemicals for Research Uses
Source and Classification

AZ683 was developed as part of research aimed at targeting the colony-stimulating factor 1 receptor, which plays a crucial role in the survival and proliferation of microglia. The compound is classified as a small molecule drug, specifically within the category of kinase inhibitors. Its chemical structure is characterized by a quinoline core substituted with an amido and an anilino group, which contribute to its biological activity.

Synthesis Analysis

The synthesis of AZ683 involves several key steps, primarily focused on the introduction of the appropriate functional groups onto the quinoline scaffold. The compound is synthesized through a series of reactions that include:

  1. Precursor Preparation: The initial step involves synthesizing a desmethyl precursor to facilitate subsequent methylation.
  2. Methylation: The radiolabeling of AZ683 with carbon-11 is achieved through methylation using [^11C]methyl iodide or [^11C]methyl triflate, resulting in a product with high radiochemical purity (>99%) and suitable yields (approximately 3% based on starting material) .
  3. Purification: Following synthesis, AZ683 is purified using semi-preparative high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted precursors or byproducts.
Molecular Structure Analysis

AZ683 has a molecular formula of C_16H_15ClN_2O and a molecular weight of 288.76 g/mol. The structure features:

  • Quinoline Core: A bicyclic aromatic compound that provides stability and contributes to the lipophilicity of AZ683.
  • Amido Group: Enhances binding affinity to the colony-stimulating factor 1 receptor.
  • Anilino Substitution: Increases selectivity towards the target receptor.

Key Structural Data

PropertyValue
Molecular Weight288.76 g/mol
LogP (cLogP)3.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds8
Solubility>128 µg/mL
Chemical Reactions Analysis

AZ683 undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding to Colony-Stimulating Factor 1 Receptor: The primary reaction involves AZ683 binding to the colony-stimulating factor 1 receptor, inhibiting its activity and subsequently affecting microglial function.
  2. Metabolic Stability: In vitro studies indicate that AZ683 has a half-life of approximately 2.1 hours, reflecting its metabolic stability under physiological conditions .
Mechanism of Action

The mechanism by which AZ683 exerts its effects involves competitive inhibition of the colony-stimulating factor 1 receptor. By binding to this receptor, AZ683 prevents its activation by endogenous ligands, leading to:

  • Reduction in Microglial Proliferation: This action helps mitigate neuroinflammatory responses associated with various neurological disorders.
  • Alteration in Cytokine Production: Inhibition of the receptor affects downstream signaling pathways involved in inflammation.

The selectivity of AZ683 for the colony-stimulating factor 1 receptor over other kinases (with >250-fold selectivity) underscores its potential as a therapeutic agent with minimized off-target effects .

Physical and Chemical Properties Analysis

AZ683 exhibits several notable physical and chemical properties that influence its pharmacokinetic profile:

  • Solubility: High solubility (>128 µg/mL) suggests good bioavailability.
  • Lipophilicity: A cLogP value of 3.1 indicates moderate lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier.

These properties are critical for ensuring effective delivery to target tissues while minimizing systemic toxicity.

Applications

AZ683 has several scientific applications:

  • Neuroimaging: As a radiolabeled compound, AZ683 can be utilized in positron emission tomography studies to visualize neuroinflammation in vivo.
  • Therapeutic Research: Its role as a colony-stimulating factor 1 receptor inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis, where microglial activation plays a detrimental role.
Synthesis and Radiochemical Development of AZ683

Radiosynthesis Methodologies for Carbon-11 Labeling

The radiosynthesis of [11C]AZ683 represents a sophisticated application of carbon-11 chemistry for positron emission tomography (PET) tracer development. The radiolabeling process capitalizes on the methylation of the N-desmethyl precursor (compound 7) using [11C]methyl triflate ([11C]MeOTf) as the labeling agent. This reaction is performed under fully automated conditions using a TRACERLab™ FXC-pro synthesis module, enabling reproducible and efficient production suitable for preclinical studies. The radiolabeling procedure achieves a non-decay-corrected activity yield of 3.0% (based upon [11C]MeOTf starting activity), translating to approximately 1125 ± 229 MBq of formulated product. Crucially, the process yields [11C]AZ683 with >99% radiochemical purity and a high molar activity of 153 ± 38 GBq/µmol (n=4), meeting stringent requirements for in vivo imaging applications. The short half-life of carbon-11 (20.4 minutes) imposes significant time constraints, necessitating optimization of reaction kinetics and efficient [11C]synthon production [1] [4].

The choice of [11C]MeOTf over alternative agents like [11C]methyl iodide ([11C]MeI) reflects deliberate optimization for improved reaction kinetics and labeling efficiency. [11C]MeOTf exhibits superior electrophilicity, facilitating rapid and efficient methylation of the secondary amine precursor under mild conditions. This synthon is produced via a well-established gas-phase process involving cyclotron-produced [11C]CH4, followed by conversion through sequential high-temperature reactions. Quality control of the synthon is paramount, as impurities can drastically reduce radiochemical yields and compromise molar activity. The entire radiosynthesis, including purification and formulation, is completed within approximately 40 minutes from end-of-bombardment to accommodate carbon-11's decay [1] [4].

Table 1: Radiosynthesis Parameters and Results for [11C]AZ683 Production

ParameterValueSignificance
Radiolabeling Agent[11C]MeOTfHigh electrophilicity enables efficient methylation
PrecursorN-desmethyl AZ683 (compound 7)Specific site for 11C-methylation
Reaction Yield (non-corr.)3.0% (based on [11C]MeOTf)Reflects optimized reaction kinetics under automation
Radiochemical Purity>99%Essential for specific biological interpretation of PET data
Molar Activity153 ± 38 GBq/µmolCritical for avoiding receptor saturation in vivo
Total Synthesis Time~40 minutes (EoB to formulation)Accommodates C-11 half-life (20.4 min)

Optimization of Precursor Derivatization for Improved Radiolabeling Efficiency

The synthesis of the N-desmethyl precursor (compound 7) and the non-radioactive reference standard AZ683 (compound 6a) follows a convergent five- to six-step pathway engineered to ensure high chemical purity and optimal reactivity for radiolabeling. The synthetic route begins with 4-bromo-3-ethoxyaniline (1), which undergoes condensation with diethylethoxymethylenemalonate to yield intermediate 2. Subsequent cyclization and chlorination with POCl₃/tetrabutylammonium chloride generates chloroquinoline 3. A nucleophilic aromatic substitution (SNAr) reaction with 2,4-difluoroaniline then produces key intermediate 4 [1].

Derivatization optimization centers on the Buchwald-Hartwig cross-coupling step, where intermediate 4 is coupled with either N-Boc-piperazine to yield 5a (for the reference standard) or N-methylpiperazine to yield 5b (for precursor synthesis). Careful control of reaction conditions—including catalyst selection (e.g., palladium-based systems), ligand choice, temperature, and solvent—maximizes yield and minimizes metal contamination that could interfere with subsequent radiolabeling. Amidation of the ethyl ester in 5a/5b using formamide/NaOEt yields 6a (AZ683) and N-Boc-protected precursor 6b. Final acidic deprotection of the Boc group in 6b using trimethylsilyl chloride in methanol furnishes the crucial secondary amine precursor 7. Chromatographic purification on Phenomenex Luna C18 columns with ethanolic buffered mobile phase (pH 6.6) ensures the stringent chemical purity (>95%) required for efficient radiolabeling and high molar activity. The strategic incorporation of the N-methyl group as the labeling site leverages the favorable kinetics of alkylation compared to alternative labeling strategies [1] [6].

Table 2: Key Precursors and Intermediates in AZ683 Synthesis

CompoundRoleKey Structural FeaturesDerivatization Purpose
4Core quinoline intermediateHalogen for cross-coupling; ester groupEnables diversification via Buchwald-Hartwig
5aReference standard precursorN-Boc-piperazine; ethyl esterHydrolysis/amidation yields AZ683 (6a)
5bRadiolabeling precursor scaffoldN-methylpiperazine; ethyl esterGenerates N-Boc protected precursor 6b
6bProtected precursorN-Boc group; carboxylic acid/amideFacilitates purification before deprotection
7Radiolabeling precursorSecondary amine (desmethyl); amideOptimal nucleophilicity for [11C]MeOTf methylation

Comparative Analysis of Methylation vs. Fluorination Approaches in AZ683 Analog Development

The development of AZ683 analogs for PET imaging presents a strategic choice between carbon-11 methylation and fluorine-18 fluorination, each offering distinct advantages and challenges. The implemented methylation approach leverages the structural integrity of the parent molecule. [11C]AZ683 is chemically identical to AZ683, ensuring unaltered pharmacokinetics and binding affinity for CSF1R (Ki = 8 nM). The synthesis benefits from the relatively straightforward nucleophilic substitution of the desmethyl precursor 7 with [11C]MeOTf. However, this approach is constrained by the short half-life of carbon-11 (20.4 minutes), limiting production scale, logistical flexibility, and the duration of imaging protocols. Preliminary PET studies indicated low brain uptake, suggesting potential limitations for neuroinflammation imaging despite the molecule's calculated cLogP (3.1) predicting reasonable blood-brain barrier penetration [1] [3].

A fluorination approach would target longer-lived fluorine-18 (t½ = 109.8 minutes), enabling centralized production, multi-dose batches, and longer scanning protocols. Potential fluorination sites on the AZ683 scaffold include the aromatic fluorine atoms or the introduction of a new [18F]label via prosthetic groups (e.g., [18F]fluoroalkylation). Electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ could potentially be used for direct fluorination, while nucleophilic displacement (e.g., on a nitro-precursor or an alkyl halide) is common for [18F]incorporation. However, fluorination presents significant synthetic hurdles: 1) Direct aromatic fluorination may lack regioselectivity due to competing positions on the quinoline core, potentially requiring complex protecting group strategies; 2) Prosthetic group attachment (e.g., adding [18F]fluoroethyl or [18F]fluoropropyl groups) modifies the molecular structure, potentially impacting binding affinity, selectivity, lipophilicity, and pharmacokinetics. Computational studies suggest α-fluorination can significantly alter electronic properties and binding interactions compared to methylation, potentially undermining the excellent kinase selectivity profile (>250-fold over 95 kinases) of the parent AZ683 [6] [7] [9].

Table 3: Comparison of Methylation and Potential Fluorination Strategies for AZ683-Based PET Tracers

Parameter[11C]Methylation Approach ([11C]AZ683)Potential [18F]Fluorination Approach
Isotope Half-life20.4 minutes109.8 minutes
Chemical IdentityIdentical to AZ683May require structural modification (prosthetic group)
Labeling ChemistryN-methylation of secondary amine (relatively simple, high yielding)Aromatic substitution or prosthetic group attachment (often lower yields, multi-step)
Molar ActivityHigh (153 GBq/µmol demonstrated)Potentially high, but purification complexity can reduce yield
Primary AdvantageUnaltered pharmacology; rapid synthesisLogistical flexibility; longer imaging windows
Key LimitationShort half-life limits utilityRisk of altered target affinity/pharmacokinetics; potentially more complex radiochemistry
Suitability for PeripheryHigh (validated in initial studies)Likely high, potential advantage for delayed imaging
Suitability for CNSLow (observed low brain uptake)Uncertain; depends on impact of fluorination/modification on BBB penetration

The choice between methylation and fluorination ultimately depends on the intended application. While [11C]AZ683 is validated for peripheral inflammation imaging, the pursuit of a brain-penetrant CSF1R PET tracer might necessitate exploring fluorinated analogs. This would involve structure-activity relationship (SAR) studies to identify fluorination sites or prosthetic group linkages that maintain high CSF1R affinity and selectivity while improving brain uptake. The computational prediction of α-fluorination effects on electronic distribution and binding interactions provides a valuable starting point for designing such analogs [1] [3] [9].

Properties

Product Name

AZ683

IUPAC Name

4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide

Molecular Formula

C23H25F2N5O2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28)

InChI Key

IBHNEKVLDKCEQY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C

Synonyms

4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.